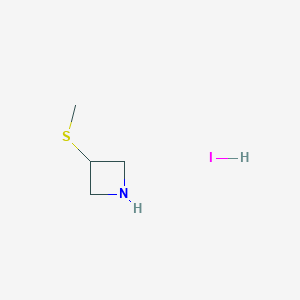
Uridine 5'-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridine 5’-O-(1-thiotriphosphate) lithium salt-100mM aqueous solution is a modified nucleotide analog. It is a derivative of uridine triphosphate where one of the oxygen atoms in the triphosphate group is replaced by a sulfur atom. This compound is commonly used in biochemical and molecular biology research due to its unique properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-O-(1-thiotriphosphate) lithium salt involves the thiolation of uridine triphosphate. The process typically includes the following steps:
Activation of Uridine Triphosphate: Uridine triphosphate is activated using a suitable reagent such as carbodiimide.
Thiolation: The activated uridine triphosphate is then reacted with a thiolating agent, such as thiophosphoryl chloride, under controlled conditions to replace one of the oxygen atoms with a sulfur atom.
Purification: The resulting product is purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of Uridine 5’-O-(1-thiotriphosphate) lithium salt follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of uridine triphosphate are synthesized and activated.
Thiolation in Bulk: The thiolation reaction is carried out in large reactors with precise control over reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale HPLC and subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
Uridine 5’-O-(1-thiotriphosphate) lithium salt undergoes various chemical reactions, including:
Substitution Reactions: The sulfur atom in the thiophosphate group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The sulfur atom can be oxidized or reduced under specific conditions, altering the compound’s properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can react with the sulfur atom under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the sulfur atom to form sulfoxides or sulfones.
Reduction: Reducing agents such as dithiothreitol can reduce the sulfur atom to its original state.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution Reactions: Alkylated derivatives of uridine thiotriphosphate.
Oxidation: Sulfoxides and sulfones of uridine thiotriphosphate.
Reduction: Reduced forms of uridine thiotriphosphate.
科学研究应用
Uridine 5’-O-(1-thiotriphosphate) lithium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study the behavior of thiophosphate groups.
Biology: Employed in studies of nucleotide metabolism and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of nucleotide signaling pathways.
Industry: Utilized in the production of modified nucleotides for research and diagnostic purposes.
作用机制
The mechanism of action of Uridine 5’-O-(1-thiotriphosphate) lithium salt involves its interaction with nucleotide-binding proteins and enzymes. The sulfur atom in the thiophosphate group can form unique interactions with these proteins, affecting their activity and function. This compound can act as an agonist or antagonist of nucleotide receptors, modulating various cellular pathways.
相似化合物的比较
Similar Compounds
Uridine Triphosphate (UTP): The parent compound without the sulfur modification.
5-Methoxy-uridine 5’-triphosphate: Another modified nucleotide with a methoxy group.
2’,3’-Dideoxyuridine 5’-triphosphate: A nucleotide analog lacking hydroxyl groups at the 2’ and 3’ positions.
Uniqueness
Uridine 5’-O-(1-thiotriphosphate) lithium salt is unique due to the presence of the sulfur atom in the triphosphate group. This modification imparts distinct chemical and biological properties, making it valuable for specific research applications that cannot be achieved with other nucleotide analogs.
属性
分子式 |
C9H11N2Na4O14P3S |
|---|---|
分子量 |
588.14 g/mol |
IUPAC 名称 |
tetrasodium;[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C9H15N2O14P3S.4Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-28(21,29)25-27(19,20)24-26(16,17)18;;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,29)(H,10,12,15)(H2,16,17,18);;;;/q;4*+1/p-4 |
InChI 键 |
XACIVDFHPBUXKX-UHFFFAOYSA-J |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=S)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[(4-Chloro-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12071397.png)
![1-[2-(Trifluoromethyl)-4-pyridyl]cyclopropanecarbonitrile](/img/structure/B12071401.png)

![3-Amino-N-[2-(dimethylamino)ethyl]-5-fluorobenzamide](/img/structure/B12071429.png)
![2,5-bis(3-aminopropylamino)-N-[2-(dioctadecylamino)acetyl]pentanamide](/img/structure/B12071433.png)

